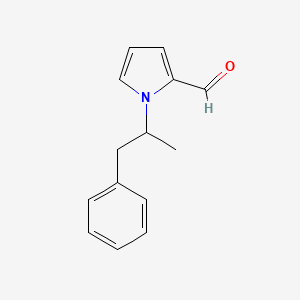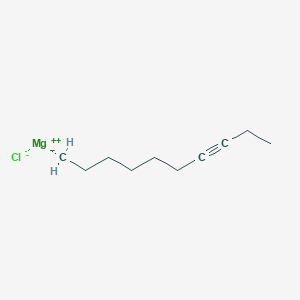
Magnesium;dec-3-yne;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;dec-3-yne;chloride is a compound that combines magnesium, an essential mineral, with dec-3-yne, an alkyne with a triple bond at the third carbon, and chloride, a halide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;dec-3-yne;chloride can be synthesized through the reaction of magnesium metal with dec-3-yne and a suitable halide source, such as hydrochloric acid. This reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction can be represented as follows:
[ \text{Mg} + \text{C}9\text{H}{15}\text{C}\equiv\text{CH} + \text{HCl} \rightarrow \text{Mg(C}9\text{H}{15}\text{C}\equiv\text{CH)}\text{Cl} ]
Industrial Production Methods
Industrial production of this compound often involves the use of Grignard reagents, which are formed by reacting magnesium with alkyl or alkenyl halides. The Grignard reagent is then reacted with dec-3-yne to form the desired compound. This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;dec-3-yne;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Magnesium;dec-3-yne;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of magnesium;dec-3-yne;chloride involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is due to the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom of the alkyne, making it more reactive. The chloride ion can also participate in reactions, either as a leaving group or as a nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium bromide;dec-3-yne: Similar in structure but with a bromide ion instead of chloride.
Magnesium iodide;dec-3-yne: Contains an iodide ion, which can affect the reactivity and solubility.
Magnesium;but-1-yne;chloride: A shorter alkyne chain, which can influence the compound’s physical and chemical properties
Uniqueness
Magnesium;dec-3-yne;chloride is unique due to its specific combination of magnesium, a relatively long alkyne chain, and a chloride ion
Eigenschaften
IUPAC Name |
magnesium;dec-3-yne;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17.ClH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-5,7,9-10H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPZNPXNHAOEQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
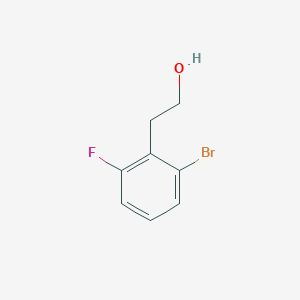

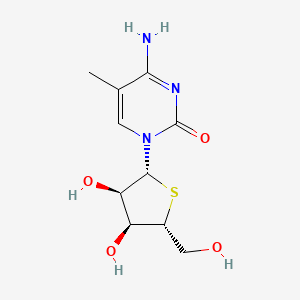
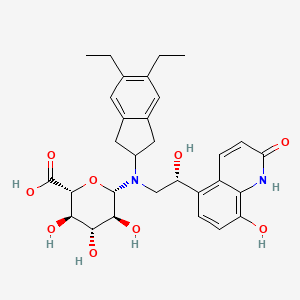
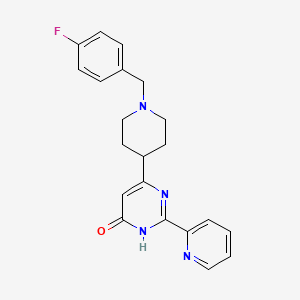
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)







